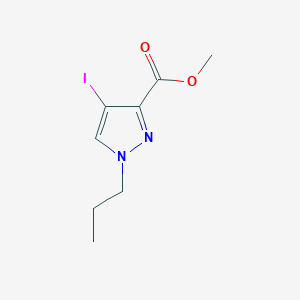

![molecular formula C19H20FN3O2S B2866173 5-((2-氟苄基)硫代)-1,3-二甲基-6-丙基吡啶并[2,3-d]嘧啶-2,4(1H,3H)-二酮 CAS No. 900004-87-7](/img/structure/B2866173.png)

5-((2-氟苄基)硫代)-1,3-二甲基-6-丙基吡啶并[2,3-d]嘧啶-2,4(1H,3H)-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

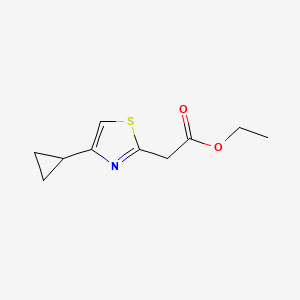

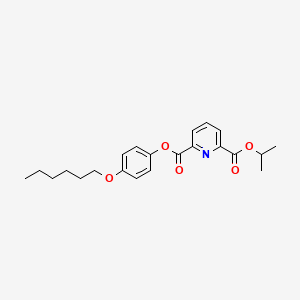

The compound “5-((2-fluorobenzyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a complex organic molecule. It contains a pyrido[2,3-d]pyrimidine core, which is a bicyclic structure consisting of a pyridine ring fused with a pyrimidine ring . The molecule also contains a thioether linkage (S-CH2-C6H4-F), a common functional group in organic chemistry, connecting the 2-fluorobenzyl group to the 5-position of the pyrido[2,3-d]pyrimidine core .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the bicyclic pyrido[2,3-d]pyrimidine core, with various substituents attached at different positions . The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the thioether linkage might be susceptible to oxidation, and the pyrimidine ring might undergo reactions at the nitrogen atoms .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atoms might increase its lipophilicity, potentially affecting its solubility and distribution in the body .科学研究应用

合成和抗肿瘤活性

化学化合物“5-((2-氟苄基)硫代)-1,3-二甲基-6-丙基吡啶并[2,3-d]嘧啶-2,4(1H,3H)-二酮”及其衍生物已探索其在科学研究中的潜在应用,特别关注它们的合成和抗肿瘤活性。研究突出了吡啶并[2,3-d]嘧啶衍生物的重要性,因为它们具有潜在的治疗应用。例如,研究已证明新型 MKC442 氟类似物作为微生物杀剂的合成,对各种 HIV-1 菌株和临床分离株表现出有效和选择性活性,表明它们作为抗肿瘤剂的潜力 (Loksha 等人,2014)。

杂环化学和药物设计

对杂环化合物化学的进一步探索,例如 1,5-二氢-2H-色烯并[2,3-d]嘧啶-2,4(3H)-二酮的合成,扩大了具有咪唑烷二酮骨架的潜在 N-杂环卡宾前体的知识基础。这些研究不仅为药物化学领域做出了贡献,还为设计具有增强稳定性和降低毒性的药物开辟了新途径 (Osyanin 等人,2014)。

抗病毒研究

相关嘧啶核苷的抗病毒活性已得到彻底研究,特别是在对抗单纯疱疹病毒 (HSV) 和水痘带状疱疹病毒 (VZV) 的背景下。5-(2-卤代烷基)尿嘧啶的 2'-氟化阿拉伯核苷的合成例证了发现新型抗病毒剂的持续研究工作。这些化合物对 HSV-1、HSV-2 和 VZV 表现出显着的效力,突出了吡啶并[2,3-d]嘧啶衍生物在抗病毒治疗中的潜力 (Griengl 等人,1987)。

非线性光学性质

衍生自嘧啶二酮的新型苯乙烯染料的非线性光学性质的研究表明它们有望作为器件应用的材料。这些研究揭示了嘧啶衍生物在开发具有显着光功率限制行为的新材料中的重要性,进一步促进了光学技术的发展 (Shettigar 等人,2009)。

未来方向

作用机制

Target of Action

Similar compounds have been found to inhibitCyclin-Dependent Kinase 2 (CDK2) , a protein that plays a crucial role in cell cycle regulation.

Mode of Action

These inhibitors typically bind to the ATP-binding pocket of CDK2, preventing ATP from binding and thus inhibiting the kinase activity of CDK2 . This results in cell cycle arrest and can lead to apoptosis in cancer cells .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase. This is because CDK2, in combination with cyclin E, is responsible for initiating DNA replication in the S phase. By inhibiting CDK2, the compound can halt cell cycle progression, which can be particularly effective in cancer cells that divide rapidly .

Result of Action

The inhibition of CDK2 can lead to cell cycle arrest, preventing cells from dividing. In the context of cancer treatment, this can lead to the death of rapidly dividing cancer cells. Some compounds have shown significant cytotoxic activities against certain cell lines .

属性

IUPAC Name |

5-[(2-fluorophenyl)methylsulfanyl]-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FN3O2S/c1-4-7-12-10-21-17-15(18(24)23(3)19(25)22(17)2)16(12)26-11-13-8-5-6-9-14(13)20/h5-6,8-10H,4,7,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGPYHJCRMZLWED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CN=C2C(=C1SCC3=CC=CC=C3F)C(=O)N(C(=O)N2C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

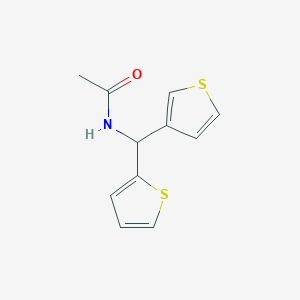

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)acrylamide](/img/structure/B2866091.png)

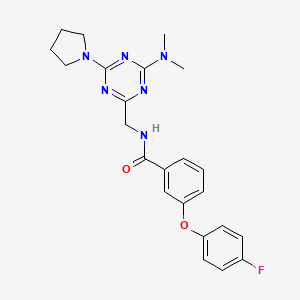

![4-Phenyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxane-4-carboxamide](/img/structure/B2866101.png)

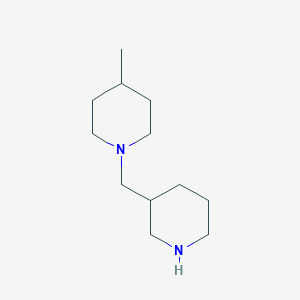

![2-[3-Methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazol-1-yl]acetic acid](/img/structure/B2866103.png)

![7-[[(5-Methyl-1,2-oxazol-3-yl)amino]-pyridin-2-ylmethyl]quinolin-8-ol](/img/structure/B2866108.png)

![2-(Trifluoromethyl)bicyclo[2.2.1]heptan-2-amine;hydrochloride](/img/structure/B2866111.png)